molecular formula C21H23FN2O2 B2666060 3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide CAS No. 1448077-51-7

3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide

Cat. No.: B2666060
CAS No.: 1448077-51-7
M. Wt: 354.425
InChI Key: WGXDZZLRZOMOGG-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a fluorophenyl group, a piperidinyl moiety, and a propanamide backbone, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidinyl intermediate, followed by the introduction of the fluorophenyl group and the final formation of the propanamide linkage. Key steps may include:

    Formation of the Piperidinyl Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidinyl ring.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Formation of the Propanamide Linkage: The final step involves the coupling of the piperidinyl intermediate with a propanamide derivative under conditions such as amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Biological Studies: The compound can be employed in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Chemical Biology: The compound can serve as a probe to study biochemical pathways and molecular mechanisms in living systems.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidinyl moiety can contribute to the overall stability and specificity of the compound. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid: This compound shares structural similarities with the presence of a fluorophenyl group and a propanoic acid backbone.

    2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide: Another compound with a fluorophenyl group and a propanamide linkage.

Uniqueness

3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinyl moiety, in particular, may provide enhanced stability and specificity in its interactions with molecular targets.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-15-9-11-17(14-19(15)24-13-5-4-8-21(24)26)23-20(25)12-10-16-6-2-3-7-18(16)22/h2-3,6-7,9,11,14H,4-5,8,10,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXDZZLRZOMOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2F)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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